(s)-5-Tert-butoxy-4-(3-((s)-1,5-di-tert-butoxy-1,5-dioxopentan-2-yl)ureido)-5-oxopentanoic acid
Overview
Description
The compound “(s)-5-Tert-butoxy-4-(3-((s)-1,5-di-tert-butoxy-1,5-dioxopentan-2-yl)ureido)-5-oxopentanoic acid” is a complex organic molecule. It is related to a class of compounds known as ureas . Ureas are compounds containing two amine groups joined by a carbonyl (C=O) functional group . This compound seems to be involved in the detection of prostate cancer .
Scientific Research Applications
Synthetic Phenolic Antioxidants in Environmental and Human Health
Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been studied for their environmental occurrence, human exposure, and toxicity. SPAs are detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water, and have been found in human tissues and fluids. Toxicity studies suggest that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or be carcinogenic. Future research should focus on the contamination and environmental behaviors of novel high molecular weight SPAs and their toxicity effects, particularly on infants (Liu & Mabury, 2020).
Analytical Methods for Antioxidant Activity
The study of antioxidants and their implications in various fields, including food engineering, medicine, and pharmacy, is significant. Various tests, such as the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) test, and the Total Oxyradical Scavenging Capacity (TOSC) test, are used to determine antioxidant activity. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in antioxidant analysis or the determination of the antioxidant capacity of complex samples. This implies that compounds like "(s)-5-Tert-butoxy-4-(3-((s)-1,5-di-tert-butoxy-1,5-dioxopentan-2-yl)ureido)-5-oxopentanoic acid" could potentially be evaluated for their antioxidant capacities using these methods (Munteanu & Apetrei, 2021).
Pharmacological Activities of Similar Compounds
The review on fusaric acid (5-butylpicolinic acid) highlights the diverse pharmacological activities of this compound, including its toxic effects on various biological systems. This suggests that similar compounds, potentially including "(s)-5-Tert-butoxy-4-(3-((s)-1,5-di-tert-butoxy-1,5-dioxopentan-2-yl)ureido)-5-oxopentanoic acid," could have varied biological activities worth investigating (Wang & Ng, 1999).
Environmental Behavior and Fate of Related Compounds
Studies on the environmental behavior and fate of compounds like methyl tert-butyl ether (MTBE) shed light on how similar compounds might behave in environmental contexts. Understanding the solubility, sorption to subsurface solids, and biodegradability of such compounds is crucial for assessing their environmental impact and for developing strategies for their removal from contaminated sites (Schmidt et al., 2004).
properties
IUPAC Name |
(4S)-4-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O9/c1-21(2,3)32-17(28)13-11-15(19(30)34-23(7,8)9)25-20(31)24-14(10-12-16(26)27)18(29)33-22(4,5)6/h14-15H,10-13H2,1-9H3,(H,26,27)(H2,24,25,31)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDDHSXZOLZZGF-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCC(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-5-Tert-butoxy-4-(3-((s)-1,5-di-tert-butoxy-1,5-dioxopentan-2-yl)ureido)-5-oxopentanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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